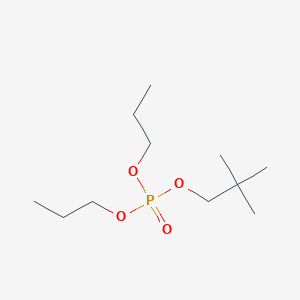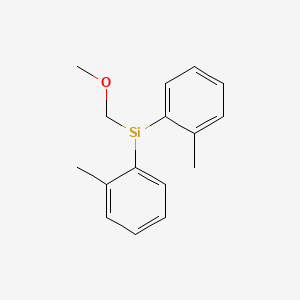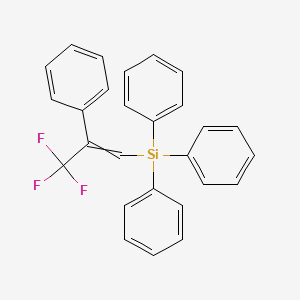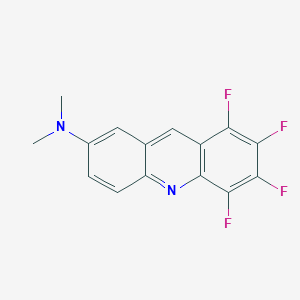
Methyl 4-methoxy-3-nitro-5-propylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxy-3-nitro-5-propylbenzoate is an organic compound with the molecular formula C₁₂H₁₅NO₅. It is a derivative of benzoic acid, characterized by the presence of a methoxy group, a nitro group, and a propyl group on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-nitro-5-propylbenzoate typically involves the esterification of 4-methoxy-3-nitro-5-propylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-nitro-5-propylbenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Reduction: 4-methoxy-3-amino-5-propylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-methoxy-3-nitro-5-propylbenzoic acid.
Scientific Research Applications
Methyl 4-methoxy-3-nitro-5-propylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-nitro-5-propylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets, while the ester group can be hydrolyzed to release the active carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-4-nitrobenzoate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 3,4,5-trimethoxybenzoate: Contains additional methoxy groups, leading to different chemical properties.
Methyl 4-methoxy-3-nitrobenzoate: Lacks the propyl group, resulting in different physical and chemical characteristics.
Uniqueness
Methyl 4-methoxy-3-nitro-5-propylbenzoate is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the propyl group differentiates it from other similar compounds, affecting its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
647856-00-6 |
|---|---|
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
methyl 4-methoxy-3-nitro-5-propylbenzoate |
InChI |
InChI=1S/C12H15NO5/c1-4-5-8-6-9(12(14)18-3)7-10(13(15)16)11(8)17-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
CPJKJQCUPHSYMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)C(=O)OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
![4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12601062.png)
![4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601065.png)
![7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601071.png)





